N-Methyl-1-Phenylprop-1-en-2-amine, also known as methylstyreneamine, is an organic molecule containing a phenylethylamine group with a methyl substitution on the nitrogen atom and a vinyl group attached to the second carbon. It belongs to the class of organic compounds known as styrenes, which are aromatic hydrocarbons with a vinyl group.
While detailed information on the specific scientific research applications of N-Methyl-1-Phenylprop-1-en-2-amine is limited and not publicly available, its structural features suggest potential research interest in a few areas:
As a styrene derivative, N-Methyl-1-Phenylprop-1-en-2-amine might be of interest in studies exploring synthetic routes for the development of new materials or fine chemicals. Styrene itself is a versatile starting material for various polymers and pharmaceuticals ScienceDirect: .
Methyl(1-phenylprop-1-en-2-yl)amine is characterized by its structure, which includes a methyl group attached to a propene chain that is further substituted by a phenyl group and an amine functional group. The compound can be represented by the following structural formula:
This compound is notable for its potential as a building block in organic synthesis and its role in various
Research indicates that compounds similar to methyl(1-phenylprop-1-en-2-yl)amine exhibit biological activities such as:
Various methods exist for synthesizing methyl(1-phenylprop-1-en-2-yl)amine. Some notable approaches include:
Methyl(1-phenylprop-1-en-2-yl)amine has several applications:
Several compounds share structural similarities with methyl(1-phenylprop-1-en-2-yl)amine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-1-(4-fluorophenyl)propene | C₁₁H₁₃FN | Contains a fluorine atom, enhancing lipophilicity |
| N-Methylbenzeneethanamine | C₉H₁₃N | Lacks double bond; primarily used in pharmaceuticals |
| 2-Methylaminoacrylonitrile | C₇H₈N₂O | Contains a nitrile group; used in polymer chemistry |
Methyl(1-phenylprop-1-en-2-yl)amine is unique due to its specific combination of an alkene and an amine functional group, which allows for diverse reactivity patterns not typically found in other similar compounds.